2-Tert-butoxy-4-cyclopropoxy-6-methylpyridine
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Overview
Description
2-Tert-butoxy-4-cyclopropoxy-6-methylpyridine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol It is a derivative of pyridine, characterized by the presence of tert-butoxy, cyclopropoxy, and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-6-methylpyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with tert-butyl alcohol and cyclopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, usually between 80-120°C, and stirred for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as distillation, crystallization, and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-4-cyclopropoxy-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butoxy, cyclopropoxy, and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Tert-butoxy-4-cyclopropoxy-6-methylpyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with proteins involved in disease pathways, while in materials science, it may influence the properties of polymers or other materials .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: A similar compound with tert-butyl groups at the 2 and 6 positions and a methyl group at the 4 position.
2,4,6-Tri-tert-butylpyridine: Another related compound with tert-butyl groups at the 2, 4, and 6 positions.
Uniqueness
2-Tert-butoxy-4-cyclopropoxy-6-methylpyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C13H19NO2/c1-9-7-11(15-10-5-6-10)8-12(14-9)16-13(2,3)4/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
KKFGNRRDSJSUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OC(C)(C)C)OC2CC2 |
Origin of Product |
United States |
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